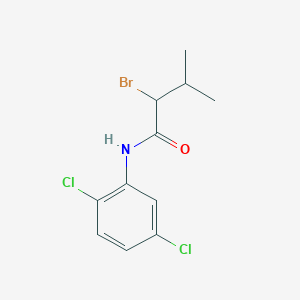

2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide

Description

2-Bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide is a halogenated amide compound characterized by a brominated butanamide backbone, a 2,5-dichlorophenyl substituent, and a methyl group at the 3-position.

The structural uniqueness of this compound lies in its combination of bromine (a heavy halogen) and chlorine atoms on the phenyl ring, which may influence its electronic properties, steric bulk, and reactivity. The methyl group at the 3-position of the butanamide chain could further modulate solubility and conformational flexibility.

Properties

IUPAC Name |

2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrCl2NO/c1-6(2)10(12)11(16)15-9-5-7(13)3-4-8(9)14/h3-6,10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFVNUQREPGTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide typically involves the bromination of N-(2,5-dichlorophenyl)-3-methylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the butanamide chain. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: The carbonyl group in the butanamide chain can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.

Oxidation Reactions: Products include oxo derivatives.

Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-Bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound is believed to interfere with DNA synthesis and protein function.

Comparison with Similar Compounds

Key Observations:

Methyl Group Impact: The 3-methyl group in the target compound may improve lipophilicity compared to non-methylated analogues, affecting membrane permeability in pharmacological contexts.

Commercial Viability : The discontinuation of this compound contrasts with the availability of simpler analogues, suggesting challenges in scalability, regulatory compliance, or niche applicability.

Research Findings and Hypotheses

While direct studies on this compound are scarce, inferences can be drawn from related compounds:

- Synthetic Utility: Brominated amides are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the 2,5-dichlorophenyl group may sterically hinder such reactions compared to mono-halogenated analogues.

- Biological Activity : Chlorinated phenyl amides are common in agrochemicals (e.g., herbicides). The bromine substitution here might target specific enzyme isoforms but could also increase toxicity risks.

Stability and Reactivity

- Thermal Stability : Bromine’s higher atomic weight may reduce thermal stability relative to chlorine analogues, as observed in related aryl bromides.

- Hydrolytic Sensitivity: The amide bond is susceptible to hydrolysis, but the electron-withdrawing dichlorophenyl group could mitigate this compared to non-halogenated amides.

Critical Analysis of Evidence Limitations

The primary evidence provided (CymitQuimica’s discontinuation notice) highlights commercial unavailability but lacks experimental data for direct comparisons. This necessitates reliance on:

- Extrapolation from structurally related compounds.

- Theoretical modeling of substituent effects (e.g., Hammett constants for halogen electronic effects).

Further research is required to validate hypotheses regarding reactivity, toxicity, and applications.

Biological Activity

2-Bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is essential for exploring its applications in various fields, including medicinal chemistry and pharmacology.

- Chemical Name : this compound

- CAS Number : 1017029-14-9

- Molecular Formula : C11H12BrCl2NO

- Molecular Weight : 325.03 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the dichlorophenyl group may enhance its binding affinity to specific receptors or enzymes, leading to inhibition or modulation of biological pathways.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity through various mechanisms:

-

Inhibition of Receptor Binding :

- At a concentration of 10 μM, the compound shows less than 50% inhibition for multiple receptors including serotonin (5-HT) and dopamine receptors. However, it demonstrates greater than 50% inhibition at α1A, α2A–C, D4, and μ-opiate receptors with notable Ki values indicating high affinity for these targets .

- Type III Secretion System (T3SS) Inhibition :

-

Cytotoxicity and Selectivity :

- The cytotoxic effects were evaluated in cell lines exposed to various concentrations of the compound. It was found that while it inhibits T3SS activity, it does not significantly alter bacterial growth rates, indicating a selective mechanism that targets pathogenic processes without broadly affecting cellular viability .

Data Tables

| Biological Activity | IC50/Binding Affinity (nM) |

|---|---|

| α1A Receptor | 9.9 |

| α2A Receptor | 1.0 |

| D4 Receptor | 1.1 |

| μ-Opiate Receptor | 0.6 |

| Serotonin Transporter | 6.2 |

Study on T3SS Inhibition

In a study assessing the efficacy of various compounds against Pseudomonas aeruginosa, this compound was tested at concentrations up to 50 μM. Results indicated approximately 50% inhibition of T3SS-mediated secretion at this concentration, demonstrating its potential as a therapeutic agent against bacterial infections caused by this pathogen .

Enzyme Inhibition Studies

The compound has also been utilized in enzyme inhibition studies where it served as an intermediate in synthesizing other biologically active molecules. Its role in modulating enzyme activity highlights its importance in drug development and biochemical research .

Q & A

Q. What are the optimized synthetic routes for 2-bromo-N-(2,5-dichlorophenyl)-3-methylbutanamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves bromoacetyl bromide intermediates coupled with substituted anilines under basic conditions. For example, analogous syntheses (e.g., acetamide derivatives in ) use triethylamine as a base to deprotonate amines and K₂CO₃/KI as catalysts for nucleophilic substitution. Key steps:

- React 3-methylbutanamide with bromoacetyl bromide in anhydrous dichloromethane.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimize yield (≥80%) by controlling stoichiometry (1:1.2 amine:bromoacetyl ratio) and reaction time (4–6 hours at 0–5°C).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use multimodal characterization :

- ¹H/¹³C-NMR : Identify protons (e.g., aromatic dichlorophenyl signals at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~170 ppm).

- X-ray crystallography (if crystalline): Resolve molecular conformation and halogen bonding patterns. For related dichlorophenyl compounds, data-to-parameter ratios >18.9 and R-factors <0.05 ensure reliability (e.g., ).

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~335).

Q. What structural features influence the reactivity of this compound?

- Methodological Answer : Key features include:

- Electrophilic bromine : Facilitates nucleophilic substitution (e.g., Suzuki couplings).

- Dichlorophenyl group : Enhances lipophilicity and π-π stacking in biological systems.

- Methylbutanamide backbone : Steric hindrance may slow hydrolysis. Computational tools (e.g., DFT) can model charge distribution and reactive sites.

Advanced Research Questions

Q. How can in vitro assays evaluate the biological target interactions of this compound?

- Methodological Answer :

- Target identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity (KD) with suspected receptors (e.g., kinase domains).

- Functional assays : Test inhibition of enzymatic activity (e.g., IC₅₀ via fluorescence-based assays).

- Cellular uptake : Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-tagged derivatives).

Q. What computational strategies predict the binding modes of this compound with therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., PDB: 3ERT).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore mapping : Identify critical interactions (e.g., halogen bonds with Tyr residues). Validate with experimental SAR data.

Q. How do structural modifications impact the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Substituent variation : Replace bromine with iodine to compare leaving-group efficacy.

- Backbone alteration : Synthesize analogs with shorter/longer alkyl chains to study steric effects.

- Bioisosteric replacement : Swap dichlorophenyl with trifluoromethyl groups to assess hydrophobic interactions. Use QSAR models to correlate modifications with activity (e.g., pIC₅₀).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- HPLC monitoring : Quantify degradation products (e.g., dehalogenated byproducts).

- Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots for shelf-life prediction.

Q. How does this compound compare to structurally related analogs in terms of efficacy and selectivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.